N-{4-[(4,6-dimethoxypyrimidin-2-yl)sulfamoyl]phenyl}furan-2-carboxamide
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Overview
Description
“N-{4-[(4,6-dimethoxypyrimidin-2-yl)sulfamoyl]phenyl}furan-2-carboxamide” is a compound with the formula C17H16N4O6S . It belongs to the class of endogenous metabolites . The compound has been characterized using 1H-, 13C-NMR, EI–MS and HRFAB–MS spectroscopic techniques .
Molecular Structure Analysis
The molecular structure of “N-{4-[(4,6-dimethoxypyrimidin-2-yl)sulfamoyl]phenyl}furan-2-carboxamide” has been analyzed using various spectroscopic techniques . Unfortunately, the specific details of the molecular structure analysis are not available in the retrieved literature.Scientific Research Applications
Herbicide Degradation
Compounds with a similar structure have been investigated for their degradation behavior in soils, particularly through biotic and abiotic modes such as biodegradation and hydrolysis .
Synthesis Processes
Related compounds have been synthesized using various starting materials, and these processes are characterized by techniques like IR, 1H-NMR, MS spectra, and elemental analyses .
Mechanism of Action
This compound is a sulfonamide derivative , a class of compounds known for their antimicrobial properties . Sulfonamides were the first antimicrobial drugs that led to antibiotic evolution in medicine . They are known as sulfa drugs, derived from sulphanilamide which prevents the growth of bacteria .
Safety and Hazards
properties
IUPAC Name |
N-[4-[(4,6-dimethoxypyrimidin-2-yl)sulfamoyl]phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O6S/c1-25-14-10-15(26-2)20-17(19-14)21-28(23,24)12-7-5-11(6-8-12)18-16(22)13-4-3-9-27-13/h3-10H,1-2H3,(H,18,22)(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYUKKLXXHBZBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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